(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid
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Description
(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.993. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Methoxycarbonyl-4-Methylphenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its adme properties . The rate of this reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxycarbonyl-4-Methylphenylboronic Acid. For instance, the pH of the environment strongly influences the rate of the compound’s hydrolysis . Additionally, the compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can be tailored for application under specific conditions .
Properties
IUPAC Name |
(2-methoxycarbonyl-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIKSSTFJNMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681864 |
Source
|
Record name | [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-43-7 |
Source
|
Record name | [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.